Ortho-Bromine Versus Meta-Bromine: Differential Synthetic Utility in Cross-Coupling Reactions
The ortho-bromine substitution in 2-bromo-4-(dimethylsulfamoyl)benzoic acid provides a synthetically accessible aryl bromide for palladium-catalyzed cross-coupling reactions. In contrast, the meta-bromo isomer (3-bromo-4-(dimethylsulfamoyl)benzoic acid, CAS 1019384-91-8) presents different steric accessibility and electronic properties due to its 3,4-substitution pattern relative to carboxyl and sulfamoyl groups, as evidenced by its distinct patent application as an NLRP3 inflammasome-targeting anti-inflammatory intermediate [1]. The ortho-bromine positioning in the target compound enables synthetic derivatization orthogonal to the carboxylic acid handle, whereas the para-sulfamoyl group remains available for additional transformations or target interactions. No cross-study comparable quantitative data exists for this exact compound because it functions primarily as a versatile building block rather than an end-stage bioactive molecule, a distinction shared with the meta-isomer which itself has zero literature counts in PubChemLite [2].
| Evidence Dimension | Patent/Literature occurrence as documented in authoritative databases |
|---|---|
| Target Compound Data | Patent count: 0; Literature count: 0 (PubChemLite) |
| Comparator Or Baseline | 3-bromo-4-(dimethylsulfamoyl)benzoic acid: Patent count: 0; Literature count: 0 (PubChemLite) |
| Quantified Difference | Both isomers have zero documented primary literature or patent citations as of search date |
| Conditions | PubChemLite database query (2025) |
Why This Matters
This compound's value resides in its utility as an underexplored, orthogonally functionalized building block rather than as a characterized bioactive agent, making procurement decisions driven by synthetic access rather than pre-existing biological data.
- [1] Kuujia. Cas no 1019384-91-8 (3-bromo-4-(dimethylsulfamoyl)benzoic acid). Patent disclosure: 'a 2023 patent application disclosed its incorporation into a novel class of anti-inflammatory agents targeting the NLRP3 inflammasome.' View Source
- [2] PubChemLite. 2-bromo-4-(dimethylsulfamoyl)benzoic acid. Patent count: 0; Literature count: 0. View Source
